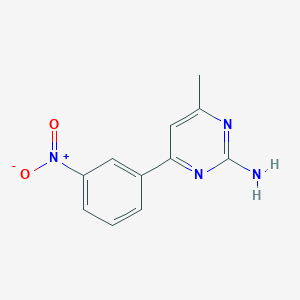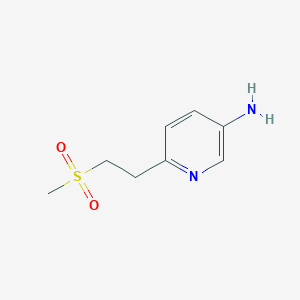
6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and a 2-(methylsulfonyl)ethyl group at the 6-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(methylsulfonyl)ethyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with 2-(methylsulfonyl)ethyl halide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds.
Scientific Research Applications
6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-(methylsulfonyl)ethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is a selective COX-2 inhibitor with anti-inflammatory properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are structurally related to pyridine derivatives.
Uniqueness
6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a methylsulfonyl group makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
6-(2-methylsulfonylethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)5-4-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
KNTWJWIODPFTOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1=NC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


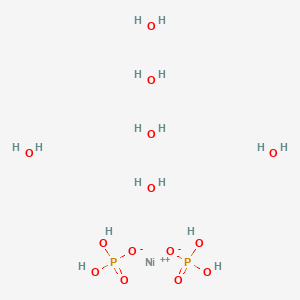
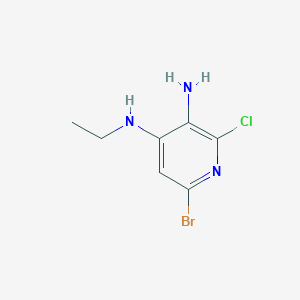
![3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid](/img/structure/B13884134.png)
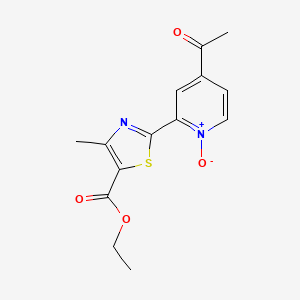
![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
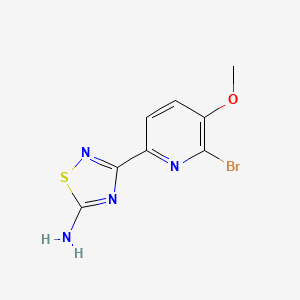
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)

![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)

